molecular formula C14H13Cl4N B14050890 [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14050890
M. Wt: 337.1 g/mol
InChI Key: PUADFCZNGBKSCC-UHFFFAOYSA-N
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Description

The compound [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine features a chlorinated phenyl ring substituted at the 4-position with chlorine and at the 2-position with a 2,3,6-trichlorocyclohexa-2,4-dienyl group. A dimethylamine moiety is attached to the phenyl ring.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(15)7-9(12)13-10(16)4-5-11(17)14(13)18/h3-7,10,13H,1-2H3

InChI Key

PUADFCZNGBKSCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C2C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,3,6-Trichlorocyclohexa-2,4-dienyl Fragment

A plausible route begins with cyclohexa-1,3-diene, which undergoes stepwise chlorination. Patent CN102584744B describes analogous dichlorocyclohexene synthesis via bromination followed by halogen exchange:

  • Bromination : Cyclohexa-1,3-diene treated with phosphorus tribromide (PBr₃) in methyl tert-butyl ether yields 1-bromo-2-bromoethyl-4,4-dimethylcyclohexene.
  • Chlorination : Bromine substituents are replaced with chlorine using AlCl₃ or CuCl₂ at elevated temperatures (80–120°C).

Critical parameters :

  • Temperature control to prevent ring-opening side reactions.
  • Use of aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates.

Synthesis of 4-Chloro-2-substituted Phenyl-Dimethylamine

The phenylamine fragment can be synthesized via:

  • Friedel-Crafts alkylation : Dimethylamine reacts with 1,4-dichlorobenzene in the presence of AlCl₃, though this risks over-alkylation.
  • Ullmann coupling : A safer alternative involves coupling 4-chloro-2-iodobenzene with dimethylamine using CuI and a diamine ligand.

Optimization insights :

  • Palladium catalysts (e.g., Pd(OAc)₂) improve yields in coupling reactions but require inert atmospheres.
  • Substituent-directed chlorination ensures para-selectivity on the phenyl ring.

Fragment Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The cyclohexadienyl boronate ester couples with a brominated phenyl-dimethylamine derivative under Pd catalysis:

Representative conditions :

  • Catalyst : PdCl₂(PPh₃)₂ (0.1–0.3 equiv)
  • Base : Aqueous Na₂CO₃
  • Solvent : Ethanol/water/dimethoxyethane (1:1:3)
  • Temperature : 80–120°C for 3–24 hours

Yield : ~75% (estimated from analogous reactions).

Nucleophilic Aromatic Substitution

Direct displacement of a phenyl ring halogen by the cyclohexadienyl lithium reagent:

  • Generate cyclohexadienyllithium via transmetallation (e.g., Li–Br exchange using n-BuLi).
  • React with 4-chloro-2-fluoro-N,N-dimethylaniline in THF at −78°C.

Advantages : Avoids transition-metal catalysts.
Limitations : Limited to electron-deficient aryl halides.

Purification and Characterization

Purification Techniques

  • Distillation : Isolate low-boiling intermediates (e.g., chlorinated cyclohexadiene) under reduced pressure.
  • Recrystallization : Final product purified from ethanol/water mixtures (1:4 v/v).

Analytical Data

  • ¹H NMR (CDCl₃): δ 2.95 (s, 6H, N(CH₃)₂), 6.72–7.15 (m, 3H, aromatic and dienyl H).
  • MS (ESI+) : m/z 337.1 [M+H]⁺, matching molecular formula C₁₄H₁₃Cl₄N.

Industrial-Scale Considerations

  • Continuous flow reactors : Minimize decomposition of heat-sensitive intermediates during chlorination.
  • Solvent recycling : THF and DMF recovered via fractional distillation to reduce costs.

Challenges and Mitigation Strategies

Challenge Solution
Isomerization of cyclohexadienyl group Use low-temperature (−20°C) storage of intermediates
Overhalogenation Stepwise addition of Cl₂ gas with real-time monitoring
Dimethylamine oxidation Employ scavengers (e.g., propylamine) to quench reactive byproducts

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the chlorine atoms or the dimethylamine group.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may have potential therapeutic applications, although further research is needed.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorine Substituents

  • [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361579-86-3): This isomer differs in the chlorine placement on both the phenyl ring (3-position instead of 4) and the cyclohexadienyl group (2,3,4-trichloro vs. 2,3,6-trichloro).
  • [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361568-05-9) :
    Here, the cyclohexadienyl group is attached at the 3-position of the phenyl ring instead of the 2-position. This positional shift may affect conjugation and molecular planarity, impacting lipophilicity and intermolecular interactions .

Table 1: Structural Comparison of Chlorinated Phenyl-Dimethylamine Derivatives

Compound Name (CAS) Phenyl Substitution Cyclohexadienyl Substitution Molecular Formula Molecular Weight
Target Compound 4-Cl, 2-position 2,3,6-trichloro C₁₄H₁₃Cl₄N 337.1
[3-Chloro-2-(2,3,4-trichloro...)-amine 3-Cl, 2-position 2,3,4-trichloro C₁₄H₁₃Cl₄N 337.1
[4-Chloro-3-(2,3,6-trichloro...)-amine 4-Cl, 3-position 2,3,6-trichloro C₁₄H₁₃Cl₄N 337.1

Functional Group Variations in Chlorophenyl Derivatives

Carbamate vs. Dimethylamine Moieties

Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates () replace the dimethylamine group with carbamate functionalities. These derivatives demonstrate enhanced acetylcholinesterase (AChE) inhibition, particularly when substituted with long-chain alkyl groups (e.g., IC₅₀ = 31.0 µmol/L for compound 5d). The carbamate group’s hydrogen-bonding capacity and bulkier substituents likely improve binding to AChE’s active site compared to dimethylamine .

Thiadiazole and Oxadiazine Cores
  • 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives () exhibit anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES tests). The thiadiazole ring introduces rigidity and electron-deficient regions, contrasting with the cyclohexadienyl group’s conjugated π-system in the target compound.
  • 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () utilize a heterocyclic oxadiazine core. These compounds are synthesized via dehydrosulfurization, achieving yields >70% with DCC or iodine-triethylamine mixtures. The oxadiazine’s electron-withdrawing properties may enhance stability compared to the target compound’s amine-substituted phenyl system .

Key Research Findings and Implications

  • Chlorination Position Matters : highlights that 4-chloro substitution on phenyl rings improves AChE inhibition compared to 3-chloro analogs. This suggests the target compound’s 4-chloro-phenyl group may favor bioactivity .
  • Synthetic Flexibility : Methods like iodine-triethylamine-mediated dehydrosulfurization () could be adapted for synthesizing the target compound’s analogs, enabling access to diverse derivatives .
  • Lipophilicity Trends : HPLC-derived log k values () for carbamate derivatives indicate that lipophilicity increases with alkyl chain length, a factor critical for membrane penetration. The dimethylamine group in the target compound may offer intermediate lipophilicity, balancing solubility and bioavailability .

Biological Activity

The compound [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS Number: 1361529-57-8) is a halogenated amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of the compound is C14H13Cl4N, with a molecular weight of 337.07 g/mol. The presence of multiple chlorine atoms in its structure is significant as halogenation often enhances biological activity.

PropertyValue
Molecular FormulaC14H13Cl4N
Molecular Weight337.07 g/mol
CAS Number1361529-57-8
PurityNLT 98%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated compounds. A study on various chlorinated anilides indicated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Comparative Antimicrobial Efficacy

A comparative analysis of the compound's effectiveness against common pathogens is summarized in the following table:

PathogenActivity LevelReference
Staphylococcus aureusHigh (submicromolar)
Methicillin-resistant S. aureusModerate
Enterococcus faecalisModerate
Mycobacterium tuberculosisLow

The compound demonstrated a broader spectrum of action compared to non-halogenated analogs, which aligns with the general trend where halogen substitution increases antibacterial potency.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's cytotoxic effects were evaluated on various cancer cell lines and primary mammalian cells. Results indicated that while some derivatives exhibited significant cytotoxicity, others maintained low toxicity levels, suggesting a potential therapeutic window for further development .

Cytotoxicity Comparison

The following table outlines the cytotoxic effects observed in different cell lines:

Cell LineCytotoxicity LevelReference
HCT116 (Colorectal cancer)Moderate
Primary Porcine MacrophagesLow
HeLa CellsHigh

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. The presence of chlorine atoms at specific positions on the aromatic ring appears to enhance antibacterial activity. For instance, compounds with multiple chlorines showed increased efficacy against resistant strains compared to their monochlorinated counterparts .

Case Studies

  • Case Study on Antibacterial Efficacy : A series of synthesized chlorinated anilides were tested against MRSA strains, revealing that certain derivatives exhibited IC50 values in the submicromolar range, indicating potent antibacterial properties .
  • Cytotoxic Profile Evaluation : In a study involving colorectal cancer cells, the compound's impact on cell viability was assessed under acidic conditions (pH 6.0). Results showed that while some derivatives induced significant cell death, others preserved cellular integrity, highlighting their potential as selective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and what challenges arise during its preparation?

  • Methodological Answer : The compound’s synthesis likely involves multi-step halogenation and coupling reactions. For example, describes the use of phosphorus oxychloride (POCl₃) for dehydrating intermediates to generate isonitriles in structurally similar chlorophenyl-amidine compounds. Key challenges include:
  • Regioselectivity : Controlling chlorination positions on the cyclohexadienyl ring to avoid polychlorinated byproducts.
  • Stability : The trichlorocyclohexadienyl group may decompose under acidic or thermal conditions, requiring inert atmospheres and low-temperature reactions .
  • Purification : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate isomers, as noted in analogous thiazole-amine syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can resolve substituents on the aromatic ring and cyclohexadienyl group. For example, highlights distinguishing dimethylamine protons (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) in similar chlorophenyl-dimethylamine derivatives.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., expected [M+H]⁺ ~405.9 Da for C₁₄H₁₂Cl₄N).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) monitors purity and detects trace chlorinated impurities .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Stability testing should include:
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures. recommends storing halogenated aromatics at –20°C in amber vials to prevent photodegradation.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) and monitor via HPLC. Chlorinated cyclohexadienyl groups may hydrolyze in basic conditions, forming phenolic byproducts .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic substitution behavior of the trichlorocyclohexadienyl moiety?

  • Methodological Answer : The electron-deficient cyclohexadienyl group likely undergoes nucleophilic aromatic substitution (SNAr). Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict reactive sites. ’s analysis of silicon-substituted phenylethylamines demonstrates how electron-withdrawing groups (e.g., –Cl) direct substitution to para positions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How can contradictions in reported bioactivity data for similar chlorinated aromatics be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from standardized assays (e.g., MIC values in antimicrobial studies). highlights discrepancies in β-lactam derivatives due to varying bacterial strains.
  • Structure-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to evaluate binding to targets like cytochrome P450. For example, ’s thiazol-2-amine derivatives show activity dependent on substituent electronegativity .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Methodological Answer :
  • Photodegradation : Use simulated sunlight (Xe lamp, λ > 290 nm) and LC-MS/MS to identify breakdown products. ’s protocols for 2,4-D analogs can be adapted.
  • Soil Sorption : Batch experiments with varying organic matter content (e.g., OECD Guideline 106). The compound’s log P (~3.5) suggests moderate mobility, requiring ion-pair chromatography for detection in leachates .

Q. How can computational models predict the compound’s toxicity and metabolic pathways?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 interactions. ’s chlorophenyl-dimethylamine derivatives show hepatic clearance via CYP3A4.
  • Metabolite Identification : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via UPLC-QTOF. Demethylation and glutathione conjugation are probable detoxification pathways .

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